molecular formula C6H2Cl2FNO2 B1405143 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid CAS No. 149468-00-8

2,6-Dichloro-3-fluoropyridine-4-carboxylic acid

Cat. No. B1405143
M. Wt: 209.99 g/mol
InChI Key: LBFKRKJBMFOOBC-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoropyridine-4-carboxylic acid is a halogenated heterocyclic compound . It has an empirical formula of C6H2Cl2FNO2 and a molecular weight of 209.99 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid, often involves the use of reactions like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 2,6-dichloro-3-fluoropyridine can be prepared from 3-amino-2,6-dichloropyridine .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid can be represented by the SMILES string OC(=O)c1cc(F)c(Cl)nc1Cl . The InChI representation is 1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) .


Chemical Reactions Analysis

Fluoropyridines, including 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .


Physical And Chemical Properties Analysis

2,6-Dichloro-3-fluoropyridine-4-carboxylic acid is a solid compound . Its density has been reported to be 1.6207g/cm^3 at 25°C .

Scientific Research Applications

Synthesis of Fluoroquinolone Antibiotics

2,6-Dichloro-3-fluoropyridine-4-carboxylic acid serves as a key intermediate in the synthesis of fluoroquinolone antibiotics . These antibiotics are crucial in treating bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV.

Preparation of Self-Assembled Monolayers (SAMs)

This compound is used in creating SAMs on surfaces, which are essential for modifying surface properties, such as hydrophobicity, and can be used in sensor technology .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation .

Future Directions

2,6-Dichloro-3-fluoropyridine-4-carboxylic acid may be used in the preparation of self-assembled monolayer (SAMs) compounds . This suggests potential applications in the field of materials science.

properties

IUPAC Name

2,6-dichloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFKRKJBMFOOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-fluoropyridine-4-carboxylic acid

CAS RN

149468-00-8
Record name 2,6-dichloro-3-fluoropyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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